(2R)-1-(ethylamino)propan-2-ol hydrochloride
CAS No.: 1807914-22-2
Cat. No.: VC3027854
Molecular Formula: C5H14ClNO
Molecular Weight: 139.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807914-22-2 |
|---|---|
| Molecular Formula | C5H14ClNO |
| Molecular Weight | 139.62 g/mol |
| IUPAC Name | (2R)-1-(ethylamino)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H/t5-;/m1./s1 |
| Standard InChI Key | NOSJMEUBMZBZIW-NUBCRITNSA-N |
| Isomeric SMILES | CCNC[C@@H](C)O.Cl |
| SMILES | CCNCC(C)O.Cl |
| Canonical SMILES | CCNCC(C)O.Cl |
Introduction
CHEMICAL IDENTITY AND STRUCTURE
Basic Identification
(2R)-1-(ethylamino)propan-2-ol hydrochloride is an organic compound characterized by a propan-2-ol backbone with an ethylamino substituent at the 1-position. The compound exists as a hydrochloride salt, which typically enhances stability and solubility compared to the free base form. The "2R" designation indicates a specific stereochemical configuration at the C-2 carbon atom, which is a crucial determinant of its potential biological activity.
Chemical Identifiers
The compound can be identified through various chemical registration systems and descriptors, as detailed in Table 1.
Table 1: Chemical Identifiers of (2R)-1-(ethylamino)propan-2-ol hydrochloride
| Parameter | Value |
|---|---|
| CAS Registry Number | 1807914-22-2 |
| Molecular Formula | C₅H₁₄ClNO |
| Molecular Weight | 139.62 g/mol |
| IUPAC Name | (2R)-1-(ethylamino)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H/t5-;/m1./s1 |
| Standard InChIKey | NOSJMEUBMZBZIW-NUBCRITNSA-N |
| Isomeric SMILES | CCNCC@@HO.Cl |
| Canonical SMILES | CCNCC(C)O.Cl |
The compound's structure features a chiral center at the C-2 position with an R-configuration, distinguishing it from its enantiomer. This stereochemical specificity is likely critical for any potential biological interactions.
PHYSICAL PROPERTIES
Physical State and Appearance
While specific information on the physical appearance of (2R)-1-(ethylamino)propan-2-ol hydrochloride is limited in the available literature, it is likely to be a crystalline solid at room temperature, as is common for amine hydrochloride salts. The free base form (without the hydrochloride) is reported to be a liquid .
SYNTHESIS AND PREPARATION
Purification Methods
Purification of such compounds typically involves recrystallization techniques, often using solvent systems like dichloromethane/hexane or similar combinations. Chromatographic methods may also be employed for analytical or preparative purposes to ensure high enantiomeric purity .
| Activity | Potential Mechanism | Evidence Base |
|---|---|---|
| Cardiovascular Effects | Adrenergic receptor modulation | Structural similarity to compounds with documented adrenolytic activity |
| Antiarrhythmic Activity | Possible influence on cardiac ion channels | Observed in related propanolamine derivatives |
| Hypotensive Effects | α-adrenergic blockade | Common property in structurally similar compounds |
It is important to note that these potential activities are speculative based on structural relationships, and specific studies on (2R)-1-(ethylamino)propan-2-ol hydrochloride would be necessary to confirm these properties .
ANALYTICAL CHARACTERIZATION
Chromatographic Analysis
High-performance liquid chromatography (HPLC) using chiral stationary phases would be the method of choice for determining enantiomeric purity, which is crucial for compounds with defined stereochemistry like (2R)-1-(ethylamino)propan-2-ol hydrochloride.
STRUCTURE-ACTIVITY RELATIONSHIPS
Importance of Stereochemistry
The defined R-configuration at the C-2 position likely plays a significant role in any potential biological activity of this compound. Studies on related propanolamines indicate that stereochemistry can dramatically influence receptor binding affinity and selectivity .
Comparative Pharmacology with Related Structures
Research on similar compounds, particularly those containing indole moieties in addition to the propanolamine scaffold, has shown that structural modifications can significantly alter the pharmacological profile. For example, compounds like (2RS)-1-(5-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and its enantiomers exhibit varying degrees of adrenolytic activity dependent on their precise structural features .
RESEARCH APPLICATIONS
Pharmaceutical Research
As a chiral propanolamine, (2R)-1-(ethylamino)propan-2-ol hydrochloride may serve as an important intermediate or reference compound in pharmaceutical research, particularly in the development of cardiovascular agents. Its defined stereochemistry makes it valuable for structure-activity relationship studies.
Chemical Synthesis Applications
The compound may also find utility as a building block in organic synthesis, particularly for the preparation of more complex molecules that require the specific stereochemical arrangement provided by the R-configuration at the C-2 position .
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